(2-Fluoro-5-((p-tolylamino)methyl)phenyl)boronic acid
Overview
Description
“(2-Fluoro-5-((p-tolylamino)methyl)phenyl)boronic acid” is a boronic acid-containing compound with a molecular weight of 259.09 . It has the IUPAC name this compound .
Synthesis Analysis
Boronic acids are commonly used as building blocks and synthetic intermediates . The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15BFNO2/c1-10-2-5-12(6-3-10)17-9-11-4-7-14(16)13(8-11)15(18)19/h2-8,17-19H,9H2,1H3 . This provides a standardized way to encode the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, such as this compound, have been used in various chemical reactions. For example, they have been used as reactants for functionalization via lithiation and reaction with electrophiles . They have also been used in selective rhodium-catalyzed conjugate addition reactions .Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Organic Synthesis and Materials Science
Biological Applications and Sensing Technologies
Phenyl boronic acids are also notable for their biological applications, particularly in sensing technologies. The ability of these compounds to form reversible complexes with diols and saccharides has been exploited in the development of sensors for glucose and other biologically relevant molecules. This capacity for saccharide recognition makes them invaluable in the medical field, especially for non-enzymatic glucose sensing, which is critical for diabetes management. The structure-function relationship of phenyl boronic acid-grafted materials demonstrates the potential for creating responsive systems capable of detecting changes in biological environments (B. Mu et al., 2012).
Advanced Materials and Nanotechnology
In the realm of materials science, the incorporation of phenyl boronic acids into polymeric and nanomaterial frameworks has led to the development of novel materials with unique properties. These include the creation of fluorescent probes for the detection of various analytes, the synthesis of carbon nanotube-based materials for electronic and optical applications, and the development of hydrogels with dynamic covalent chemistry for drug delivery and tissue engineering. The modification of boronic acid compounds to improve their photostability and binding affinity has significant implications for the design of advanced materials and devices (K. Arnold et al., 2008).
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (2-Fluoro-5-((p-tolylamino)methyl)phenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a palladium(II) complex . The palladium complex then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions can be used to synthesize a wide range of organic compounds, potentially affecting various biochemical pathways depending on the specific compounds produced .
Result of Action
The molecular and cellular effects of this compound would depend on the specific organic compounds synthesized through its use in Suzuki-Miyaura cross-coupling reactions . These effects could range widely, from changes in cellular signaling pathways to the synthesis of new therapeutic agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the pH of the reaction environment, the presence of a suitable catalyst (typically a palladium complex), and the temperature .
Future Directions
properties
IUPAC Name |
[2-fluoro-5-[(4-methylanilino)methyl]phenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BFNO2/c1-10-2-5-12(6-3-10)17-9-11-4-7-14(16)13(8-11)15(18)19/h2-8,17-19H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVNDBLSQXIRNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CNC2=CC=C(C=C2)C)F)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401171284 | |
Record name | B-[2-Fluoro-5-[[(4-methylphenyl)amino]methyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401171284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190095-08-9 | |
Record name | B-[2-Fluoro-5-[[(4-methylphenyl)amino]methyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190095-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[2-Fluoro-5-[[(4-methylphenyl)amino]methyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401171284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.